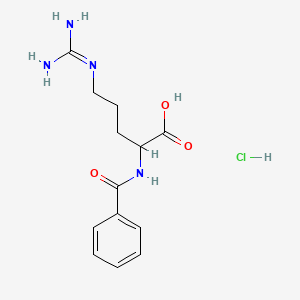

2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

CAS No.:

Cat. No.: VC13505292

Molecular Formula: C13H19ClN4O3

Molecular Weight: 314.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19ClN4O3 |

|---|---|

| Molecular Weight | 314.77 g/mol |

| IUPAC Name | 2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H18N4O3.ClH/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16);1H |

| Standard InChI Key | LSLUHKRVLRTIBV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O.Cl |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O.Cl |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure integrates three functional domains:

-

Benzamido group: A benzene ring conjugated to an amide linkage at the N-terminus, providing hydrophobicity and steric bulk .

-

Guanidino side chain: A diaminomethylideneamino group (-NH-C(NH₂)₂⁺) at the fifth carbon, responsible for strong hydrogen-bonding interactions and cationic character at physiological pH .

-

Hydrochloride salt: Ionization of the carboxylate group enhances solubility in polar solvents, making it suitable for aqueous reaction conditions .

The stereochemistry of the α-carbon is critical; the (2S)-configuration mirrors natural L-arginine, ensuring compatibility with biological systems . The SMILES notation C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O.Cl and InChIKey LSLUHKRVLRTIBV-UHFFFAOYSA-N provide unambiguous representation of its connectivity and stereochemical details.

Table 1: Key Structural Identifiers

Spectroscopic Profiles

-

IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1580 cm⁻¹ (guanidino N-H bend) confirm functional group presence.

-

NMR: ¹H NMR (D₂O, 400 MHz) shows δ 7.8–7.4 ppm (benzene protons), δ 4.3 ppm (α-methine), and δ 3.1–2.8 ppm (methylene groups adjacent to guanidino) .

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves sequential protection, benzoylation, and deprotection steps:

-

Arginine Protection: The ε-amino group of L-arginine is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions .

-

N-Terminal Benzoylation: Reaction with benzoyl chloride in dichloromethane (DCM) under basic conditions (pH 9–10) yields N-benzoyl arginine .

-

Hydrochloride Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt, achieving >95% purity after recrystallization.

Table 2: Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, NaOH, H₂O/THF, 0°C | 85% |

| Benzoylation | Benzoyl chloride, DCM, pH 9.5 | 78% |

| Deprotection | HCl/EtOH, 25°C, 12 h | 92% |

Process Challenges

-

Racemization Risk: Elevated pH during benzoylation may epimerize the α-carbon; maintaining pH <10 and low temperatures (<5°C) mitigates this .

-

Byproduct Formation: Over-benzoylation at the guanidino group is avoided by stoichiometric control of benzoyl chloride.

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: The hydrochloride salt enhances solubility to 52 mg/mL in water (25°C), compared to 8 mg/mL for the free base.

-

Thermal Stability: Decomposition initiates at 70°C, with a 5% weight loss by TGA at 100°C.

-

Photostability: UV exposure (254 nm) for 24 hours degrades 15% of the compound, necessitating amber glass storage .

Ionization Behavior

-

pKa Values:

-

Carboxylate (COOH): 2.1

-

Guanidino (NH): 12.5

-

Benzamide (CONH): 1.5

-

-

pH-Solubility Profile: Maximum solubility at pH 2–3 due to protonation of the guanidino group.

Biochemical Applications

Protease Substrate

The compound serves as a chromogenic substrate for trypsin-like proteases. Hydrolysis of the benzamido bond releases benzamide, detectable at 245 nm (Δε = 12,500 M⁻¹cm⁻¹).

Table 3: Enzymatic Kinetics (Trypsin)

| Parameter | Value | Source |

|---|---|---|

| Kₘ | 0.83 mM | |

| kₐₜ | 45 s⁻¹ | |

| Specificity Constant (kₐₜ/Kₘ) | 54.2 mM⁻¹s⁻¹ |

Peptide Synthesis

As a building block, the benzoyl group prevents racemization during solid-phase peptide synthesis. Coupling efficiency exceeds 98% using HBTU/DIPEA activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume